1-Bromo-4-fluoro-3-methyl-2-nitrobenzene chemical properties
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene chemical properties
An In-depth Technical Guide Topic: 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: A Multifunctional Building Block for Advanced Synthesis Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is a strategically substituted aromatic compound poised for significant utility in medicinal chemistry, agrochemicals, and materials science. Its architecture, featuring a potent electron-withdrawing nitro group ortho and para to two distinct halogen atoms—bromine and fluorine—provides a platform for highly regioselective, sequential chemical modifications. This guide offers a comprehensive analysis of its predicted physicochemical properties, spectroscopic characteristics, and core reactivity profiles. We delve into the mechanistic rationale behind its participation in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, providing field-proven protocols and strategic insights for its application as a versatile synthetic intermediate.
Introduction: The Strategic Value of Polysubstitution
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Polysubstituted aromatic rings are foundational scaffolds in countless bioactive molecules and functional materials. 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene (Figure 1) emerges as a valuable building block precisely because of its differentiated reactivity. The electronic environment of the ring is dominated by the powerful electron-withdrawing nitro group, which significantly influences the reactivity of the adjacent halogen substituents. This electronic activation, coupled with the inherent differences in the reactivity of carbon-bromine and carbon-fluorine bonds under various catalytic conditions, enables a synthetic chemist to perform "orthogonal" functionalization—addressing one reactive site while leaving another intact for a subsequent, different transformation.
This guide will illuminate the chemical principles governing this compound's behavior and provide the technical framework for harnessing its synthetic potential.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Chemical Identifiers for 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene | - |
| CAS Number | 1286734-82-4 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | - |
| Molecular Weight | 234.02 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)Br)[O-] | - |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Pale yellow solid or liquid | Analogues like 1-bromo-4-methyl-2-nitrobenzene are pale yellow liquids[3][4], while 4-bromo-1-fluoro-2-nitrobenzene is a light yellow liquid with a melting point of 18-20 °C[5]. The added methyl group could slightly raise the melting point. |
| Melting Point | 25 - 45 °C | Estimated based on similar structures. |
| Boiling Point | > 240 °C | High due to polarity and molecular weight, similar to 4-bromo-1-fluoro-2-nitrobenzene (240-241 °C). |
| Density | ~1.8 g/mL | Based on the density of 4-bromo-1-fluoro-2-nitrobenzene (1.786 g/mL). |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone). Insoluble in water. | Typical for halogenated nitroaromatics. |
Predicted Spectroscopic Profile
A robust understanding of a compound's spectroscopic signature is critical for reaction monitoring and characterization.
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¹H NMR Spectroscopy: The spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm. The two aromatic protons will appear as doublets in the δ 7.0-8.0 ppm region, with their coupling constant reflecting their meta relationship.
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¹³C NMR Spectroscopy: Seven distinct signals are expected. The carbon bearing the nitro group will be significantly deshielded, as will the carbons attached to the halogens. The methyl carbon will appear upfield.
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¹⁹F NMR Spectroscopy: A single resonance is expected, as there are no adjacent protons or other fluorine atoms to induce coupling.
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Infrared (IR) Spectroscopy: Key vibrational bands will be indicative of the functional groups. Look for strong, characteristic absorptions for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Additional important peaks include the C-F stretch (around 1200-1250 cm⁻¹) and the C-Br stretch (typically below 600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene is dictated by the interplay of its functional groups. The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of this molecule's reactivity. It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer intermediate.[6][7]
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Regioselectivity: The compound possesses two potential leaving groups for SNAr: fluorine and bromine. The nitro group activates positions both ortho and para to itself.
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The fluorine atom at C4 is para to the nitro group.
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The bromine atom at C1 is ortho to the nitro group.
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While both positions are activated, the para position (C4-F) is generally more susceptible to nucleophilic attack due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate. Furthermore, fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and enhancing its reactivity in the rate-determining nucleophilic attack step, often making it a better leaving group than other halogens in SNAr reactions.[7]
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Caption: The Addition-Elimination mechanism of SNAr.
This protocol describes a general procedure for the substitution of the fluorine atom with a nucleophile like morpholine.
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Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-fluoro-3-methyl-2-nitrobenzene (1.0 eq).
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Solvent and Reagents: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The choice of a polar aprotic solvent is critical as it effectively solvates the counter-ion of the base without hydrogen bonding to the nucleophile, thus maximizing nucleophilic strength.
-
Add morpholine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base serves to deprotonate the amine after the initial substitution or to scavenge any acidic byproducts.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species.
-
Regioselectivity: The oxidative addition of a palladium(0) catalyst to a C-X bond is the first step of the catalytic cycle. This step is significantly more facile for C-Br bonds than for the much stronger C-F bonds. This difference in reactivity is the foundation of the compound's orthogonal synthetic utility, allowing for selective functionalization of the C-Br bond while the C-F bond remains untouched.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
This protocol details a typical Suzuki coupling with an arylboronic acid.
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Reagent Preparation: In a Schlenk flask, combine 1-bromo-4-fluoro-3-methyl-2-nitrobenzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃). The base is essential for activating the boronic acid for the transmetalation step.[10]
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically performed by flash column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂), a transformation that opens up a vast array of subsequent chemical modifications. The resulting aniline is a precursor for amide bond formation, diazotization, and other reactions.
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Common Reagents: Standard conditions for this reduction include tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, iron powder in acetic acid or with ammonium chloride (Fe/NH₄Cl), or catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst).[11][12] The choice of reagent depends on the presence of other reducible functional groups in the molecule. For instance, catalytic hydrogenation may also reduce other unsaturated bonds if present.
Strategic Synthesis: Harnessing Orthogonal Reactivity
The true power of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene lies in the ability to perform a sequence of reactions, each targeting a different functional group. This orthogonal approach is highly valuable in constructing complex molecules efficiently.
Caption: A potential orthogonal synthetic workflow.
This strategy allows for the controlled, stepwise introduction of three different substituents, making this compound an ideal scaffold for building libraries of related compounds in a drug discovery program.
Safety and Handling
As with all nitroaromatic compounds, 1-bromo-4-fluoro-3-methyl-2-nitrobenzene should be handled with appropriate care in a well-ventilated chemical fume hood.
-
GHS Hazard Information (Inferred): Based on data for the closely related isomer 1-bromo-4-fluoro-2-methyl-3-nitrobenzene, the following hazards are anticipated[13]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Nitroaromatic compounds can be toxic and may be absorbed through the skin.
Conclusion
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is more than just a chemical intermediate; it is a versatile platform for complex molecular design. Its value is rooted in the predictable and differential reactivity of its functional groups. By understanding the mechanistic principles of Nucleophilic Aromatic Substitution, palladium-catalyzed cross-coupling, and nitro group reduction, researchers can unlock its potential for creating novel pharmaceuticals, agrochemicals, and advanced materials. The ability to perform sequential, regioselective modifications makes it an exceptionally powerful tool in the arsenal of the modern synthetic chemist.
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